5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methoxy-substituted phenyl group and an ethyl chain, contributing to its unique chemical properties and potential therapeutic uses. The systematic name reflects its structural components: the thiadiazole ring, the amine group, and the methoxyphenyl-ethyl substitution.
The compound is classified under the category of thiadiazole derivatives, which are five-membered heterocycles containing nitrogen and sulfur atoms. Thiadiazoles have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific compound 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is synthesized primarily through reactions involving thiosemicarbazide and substituted phenethylamines.
The synthesis of 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the following steps:
The reaction mechanism involves the formation of an intermediate that undergoes cyclization to yield the thiadiazole ring structure. The use of dehydrating agents is crucial for driving the reaction forward by removing water produced during the formation of the ring.
The molecular formula for 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is C12H14N4S. The structure comprises:
The compound's molecular weight is approximately 246.33 g/mol. Its structural configuration allows for various interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo several types of chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and concentration of reagents. For example, oxidation reactions may require acidic conditions to proceed efficiently.
The mechanism of action for 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with biological targets such as enzymes or receptors:
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically appears as a solid at room temperature with varying solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur and nitrogen atoms in its structure. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several notable applications:
This compound represents a valuable addition to ongoing research in both medicinal chemistry and materials science due to its diverse applications and potential therapeutic benefits.
The 1,3,4-thiadiazole scaffold has evolved from a chemical curiosity to a cornerstone of rational drug design. Early interest stemmed from its role as a bioisostere of pyrimidine, the core heterocycle in DNA/RNA nucleobases, enabling mimicry of endogenous biochemical substrates [3] [5]. This mimicry facilitates interactions with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and kinase signaling pathways. The first therapeutic applications emerged in the 1950s with acetazolamide and methazolamide, carbonic anhydrase inhibitors used for glaucoma and diuresis, highlighting the scaffold's ability to modulate metalloenzymes [3]. Subsequent decades witnessed diversification into antimicrobials (e.g., sulfamethizole) and hypoglycemics (e.g., desaglybuzole). The 21st century marked a significant pivot toward oncology with derivatives like litronesib and filanesib, potent kinesin spindle protein inhibitors that disrupt mitotic division in cancer cells [3] [5]. This trajectory underscores the scaffold’s adaptability, driven by its:
Table 1: Key Milestones in 1,3,4-Thiadiazole Drug Development
Era | Representative Drug | Therapeutic Class | Primary Target |
---|---|---|---|
1950s | Acetazolamide | Diuretic/Glaucoma | Carbonic anhydrase |
1960s | Sulfamethizole | Antibiotic | Dihydropteroate synthase |
1990s | Desaglybuzole | Hypoglycemic | ATP-sensitive K⁺ channels |
2010s | Litronesib (ARQ 621) | Anticancer (Phase II) | Kinesin Eg5 |
2020s | CB-839 (Telaglenastat) | Anticancer (Phase II) | Glutaminase |
The target compound exemplifies strategic optimization of the 1,3,4-thiadiazole core. Its structure integrates three pharmacophoric elements critical for bioactivity:
Table 2: Molecular Properties of Key 1,3,4-Thiadiazole Analogs
Compound | Molecular Formula | LogP (Calc.) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|
5-[2-(3-Methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | C₁₁H₁₃N₃OS | ~2.8* | 2 | 4 | 5 |
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine [6] | C₉H₉N₃OS | 1.38 | 1 | 3 | 2 |
2-Amino-5-ethyl-1,3,4-thiadiazole [9] | C₄H₇N₃S | 0.21 | 2 | 3 | 1 |
Derived via computational estimation (e.g., XLogP3). |
The structural duality of 1,3,4-thiadiazoles enables simultaneous targeting of infectious and oncological diseases through shared mechanistic pathways:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7